Pinaflavol

Catalog No.
S622042
CAS No.
3785-01-1
M.F
C17H21IN2
M. Wt
380.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinaflavol

CAS Number

3785-01-1

Product Name

Pinaflavol

IUPAC Name

4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium iodide, DASPEI

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

Pharmacology

Field: Pharmacology

Methods: Pharmacological evaluations involve dose-response studies, bioavailability assessments, and clinical trials to determine therapeutic potentials .

Results: Compounds and extracts containing Pinaflavol have demonstrated significant biological activities, contributing to its consideration as a precursor molecule for drug development .

Biochemistry

Field: Biochemistry

Methods: Biochemical studies typically use spectrophotometry and enzymatic assays to analyze the interactions and functions of Pinaflavol within cellular systems .

Results: Research has revealed insights into the compound’s influence on cellular metabolism and its antioxidant capabilities .

Molecular Biology

Field: Molecular Biology

Methods: Techniques such as transcriptomic and metabolomic analyses are employed to study the regulatory mechanisms at the molecular level .

Results: Findings suggest that Pinaflavol affects the expression of genes related to the biosynthesis of bioactive compounds, offering a deeper understanding of its medicinal properties .

Environmental Science

Field: Environmental Science

Methods: Environmental applications may involve the use of Pinaflavol in nanomaterials or as part of environmental sensors to detect and neutralize pollutants .

Results:

Materials Science

Field: Materials Science

Methods: Computational methods and materials informatics are utilized to predict and analyze the properties of materials incorporating Pinaflavol .

Results: The integration of Pinaflavol into materials has shown promise in improving the functional characteristics of these materials .

  • Origin: Pinaflavol is a naturally occurring flavonoid isolated from pine needles [].
  • Significance: Pinaflavol holds significance in scientific research due to its:
    • Photographic properties: It acts as a spectral sensitizer in photographic emulsions, enhancing their sensitivity to light [].
    • Bioactive potential: Studies suggest potential biological activities, but more research is needed to understand its specific effects [].

Molecular Structure Analysis

The exact structure of Pinaflavol is debated. Some studies suggest it to be 2-p-dimethylaminostyryl-pyridine methiodide []. This structure indicates the presence of:

  • Aromatic rings: These rings contribute to the compound's ability to absorb light, making it useful in photography [].
  • Positively charged nitrogen (N+): This might influence its solubility and interaction with other molecules [].

Chemical Reactions Analysis

  • Synthesis: There is limited information available on the specific synthesis of Pinaflavol. However, as a naturally occurring compound, it's likely isolated from pine needles using appropriate extraction techniques.
  • Photographic sensitization: Pinaflavol acts as a spectral sensitizer in photographic emulsions. It absorbs light at specific wavelengths and re-emits it at a different wavelength, increasing the sensitivity of the silver bromide grains in the emulsion to light, ultimately enhancing image capture [].

Physical And Chemical Properties Analysis

  • Solubility: Studies suggest Pinaflavol might have higher water solubility compared to other sensitizer dyes like isocyanines [].
  • Stability: Information on Pinaflavol's stability is limited. However, some studies report challenges with flocculation (formation of clumps) during photographic processing, especially with older dye samples [].
  • Photographic sensitization: The exact mechanism of Pinaflavol's sensitization action needs further investigation. However, it likely involves light absorption by the dye molecule, followed by energy transfer to the silver bromide grains in the photographic emulsion, making them more susceptible to light and initiating the image formation process [].

Related CAS

42457-53-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3785-01-1

General Manufacturing Information

Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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